3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

PDE4 inhibition Structure-activity relationship Hydroxamic acid

3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a 5-unsubstituted 4,5-dihydroisoxazole-5-carboxylic acid that serves as a key synthetic intermediate in the rolipram-analogue PDE4 inhibitor class. The compound incorporates the characteristic 3-cyclopentyloxy-4-methoxyphenyl (catechol ether) pharmacophore found in rolipram and CP-293,121.

Molecular Formula C16H19NO5
Molecular Weight 305.32 g/mol
Cat. No. B15238451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
Molecular FormulaC16H19NO5
Molecular Weight305.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(C2)C(=O)O)OC3CCCC3
InChIInChI=1S/C16H19NO5/c1-20-13-7-6-10(12-9-15(16(18)19)22-17-12)8-14(13)21-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3,(H,18,19)
InChIKeyXSLSZLNXFGBDDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid: PDE4 Inhibitor Precursor & Scaffold Procurement Guide


3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a 5-unsubstituted 4,5-dihydroisoxazole-5-carboxylic acid that serves as a key synthetic intermediate in the rolipram-analogue PDE4 inhibitor class. The compound incorporates the characteristic 3-cyclopentyloxy-4-methoxyphenyl (catechol ether) pharmacophore found in rolipram and CP-293,121 [1]. Unlike its highly potent hydroxyamide (hydroxamic acid) descendant — which achieves picomolar PDE4 inhibition — the free carboxylic acid form is a relatively weak PDE4 inhibitor, exhibiting an IC₅₀ of approximately 2.54 μM against human monocyte PDE4 [1]. This compound is procured primarily as a versatile late-stage intermediate for hydroxamic acid formation, amide coupling, or esterification, and as a reference standard in PDE4 selectivity profiling [1][2].

Why Generic Substitution Fails for 3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid: The 5-Position Functional Group Determines PDE4 Potency Spanning Three Orders of Magnitude


Within the 3-(cyclopentyloxy)-4-methoxyphenyl isoxazoline series, the functional group at the 5-position of the dihydroisoxazole ring is the single most critical determinant of PDE4 inhibitory potency — producing IC₅₀ differences exceeding 1,000-fold across chemically similar analogs [1]. The free carboxylic acid (IC₅₀ = 2.54 μM) is approximately 1,150-fold less potent than the corresponding (R)-hydroxamic acid (PDE4A IC₅₀ = 0.0022 μM), and roughly equipotent to the primary amide (IC₅₀ = 3.93 μM) [1]. The 5-methyl substitution further modulates potency in a stereospecific manner: (R)-5-methyl hydroxamic acid achieves PDE4A IC₅₀ = 0.0098 μM, while the (S)-enantiomer is ~60-fold weaker [1]. Consequently, interchanging the carboxylic acid with a 5-methyl carboxylic acid, a 5-unsubstituted amide, or any non-hydroxamic acid derivative without verifying the target application will yield dramatically different biochemical readouts [1].

Quantitative Differentiation Evidence: 3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid vs. Closest Analogs


PDE4 Inhibitory Potency: Carboxylic Acid vs. Hydroxamic Acid (Hydroxyamide) — A 1,150-Fold Difference

In a direct head-to-head comparison within the same publication, the 5-unsubstituted carboxylic acid (compound 6a) was compared with its hydroxamic acid (CONHOH) derivative (compound 1a) and the enantiopure (R)-hydroxamic acid (R)-1a (CP-293,121) [1]. The carboxylic acid exhibited an HM-PDE4 IC₅₀ of 2.54 μM, while the racemic hydroxamic acid 1a showed an IC₅₀ of 0.054 μM — a 47-fold improvement. The enantiopure (R)-1a achieved IC₅₀ values of 0.0022 μM (PDE4A), 0.0021 μM (PDE4B), 0.018 μM (PDE4C), and 0.0027 μM (PDE4D), representing a potency gain of approximately 1,150-fold over the parent carboxylic acid for PDE4A [1].

PDE4 inhibition Structure-activity relationship Hydroxamic acid

5-Position Substituent Effects: Carboxylic Acid (H) vs. 5-Methyl Carboxylic Acid — Comparable Weak Potency

Within the same study series, the 5-unsubstituted carboxylic acid 6a (HM-PDE4 IC₅₀ = 2.54 μM) can be compared with the 5-methyl carboxylic acid analog 15 (HM-PDE4 IC₅₀ = 1.76 μM) [1]. Both carboxylic acid derivatives display similarly weak PDE4 inhibition in the low micromolar range, confirming that the carboxylic acid functional group — not the presence or absence of a 5-methyl substituent — is the dominant determinant of the potency deficit relative to hydroxamic acids [1]. In contrast, when the hydroxamic acid is present, the 5-position substituent modulates potency according to the trend H ≥ Me > Et > Pr [1].

SAR at 5-position Isoxazoline PDE4 inhibitors Methyl substitution effect

PDE4 Isozyme Selectivity Profile: Carboxylic Acid Scaffold vs. Rolipram Benchmark

The PDE4 isozyme selectivity of the corresponding (R)-hydroxamic acid (R)-1a — derived from the same carboxylic acid scaffold — was profiled alongside (±)-rolipram in a head-to-head panel [1]. (R)-1a exhibited a highly balanced, non-selective PDE4 inhibition profile: PDE4A IC₅₀ = 2.2 nM, PDE4B IC₅₀ = 2.1 nM, PDE4D IC₅₀ = 2.7 nM, with ~8.5-fold selectivity over PDE4C (IC₅₀ = 18 nM) [1]. In contrast, (±)-rolipram displayed pronounced isozyme selectivity: PDE4A IC₅₀ = 10.7 nM, PDE4B IC₅₀ = 35.7 nM, PDE4D IC₅₀ = 31.6 nM, and a dramatically different PDE4C IC₅₀ of 2.63 μM — a 246-fold window between PDE4A and PDE4C [1]. While these selectivity data pertain to the hydroxamic acid derivative, they reflect the scaffold's intrinsic pharmacophoric properties that the carboxylic acid precursor shares [1][2].

PDE4 isozyme selectivity Rolipram PDE4A/PDE4B/PDE4D profiling

Synthetic Utility: Carboxylic Acid as a Versatile Late-Stage Intermediate vs. Pre-functionalized Analogs

The carboxylic acid 6a serves as the direct precursor to all 5-position derivatives in the series, providing a single branching point for hydroxamic acid (1a/1b), amide (5g), ester (5j), and homologated hydroxamic acid (1f) formation [1]. In the published synthetic route, acid 6a was converted to the hydroxamic acid via activation and treatment with hydroxylamine, yielding the potent PDE4 inhibitor 1a [1]. The 5-unsubstituted nature of the target compound provides an additional diversification handle at the 5-position that is absent in the 5-methyl analogs (CAS 167099-19-6, CAS 203062-88-8), enabling late-stage introduction of substituents following the trend H ≥ Me > Et > Pr in biological activity [1]. This contrasts with the 5-methyl carboxylic acid, which is pre-committed to a methyl substituent at C5 and cannot be further modified at that position [1].

Synthetic intermediate Hydroxamic acid synthesis Late-stage diversification

Optimal Procurement and Application Scenarios for 3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid


Late-Stage Synthesis of Hydroxamic Acid PDE4 Inhibitors (e.g., CP-293,121 Analogs)

The primary application is as the immediate precursor to 3-aryl-2-isoxazoline-5-hydroxamic acids, a class of potent PDE4 inhibitors with PDE4A IC₅₀ values as low as 2.2 nM [1]. Activation of the carboxylic acid followed by hydroxylamine coupling yields the corresponding hydroxamic acid, which achieves a >1,000-fold potency gain over the parent acid [1]. This route is documented as the enabling step in the synthesis of CP-293,121 ((R)-1a) and its analogs [1].

Medicinal Chemistry SAR Campaigns Requiring 5-Position Diversification

For structure-activity relationship studies exploring substituent effects at the 5-position of the dihydroisoxazole ring, this 5-unsubstituted carboxylic acid is the optimal starting material. Published SAR confirms that 5-position substitution follows the potency rank order H ≥ Me > Et > Pr for the hydroxamic acid series [1]. The free carboxylic acid permits parallel synthesis of multiple 5-substituted derivatives from a single intermediate, which is not possible with pre-functionalized 5-methyl analogs (CAS 167099-19-6) [1].

PDE4 Selectivity Reference Standard and Isozyme Profiling Control

The carboxylic acid form (HM-PDE4 IC₅₀ ≈ 2.54 μM) serves as a low-potency control compound for PDE4 isozyme selectivity profiling, providing a baseline against which the potency enhancement conferred by hydroxamic acid substitution (≥47-fold) can be quantitatively measured [1]. Its equipotency with the primary amide 5g (IC₅₀ = 3.93 μM) and similarity to the 5-methyl carboxylic acid 15 (IC₅₀ = 1.76 μM) makes it a suitable negative control in PDE4 inhibitor screening cascades [1].

Dual PDE4-LpxC Inhibitor Research and Metalloenzyme Probe Development

The carboxylic acid moiety provides zinc-chelating capability relevant to metalloenzyme inhibition. This compound has been evaluated in the context of Pseudomonas aeruginosa LpxC deacetylase inhibition as part of a dual PDE4-TNFα inhibitor multiscreening approach, where the carboxylic acid function serves as a metal-binding group [2]. This dual-target potential is structurally distinct from the hydroxamic acid's stronger chelation mode, offering a differentiated pharmacological profile for antibacterial adjuvant research [2].

Quote Request

Request a Quote for 3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.